2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms, an oxadiazole ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 2,6-difluorobenzoic acid: This can be synthesized from 2,6-difluorobenzonitrile through hydrolysis.
Formation of the oxadiazole ring: The oxadiazole ring is formed by reacting 2,6-difluorobenzoic acid with thiosemicarbazide under acidic conditions.
Introduction of the oxopropylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with an appropriate alkylating agent, such as 2-bromoacetone.
Final coupling: The final step involves coupling the oxadiazole derivative with 2,6-difluorobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxopropylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzoic acid: A precursor in the synthesis of the target compound.
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide: A structurally related compound with similar synthetic routes.
2,6-difluoro-N-phenylbenzamide: Another benzamide derivative with different substituents.
Uniqueness
2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the oxadiazole ring and the oxopropylsulfanyl group, which confer specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3S/c1-7(19)6-22-13-18-17-10(21-13)5-16-12(20)11-8(14)3-2-4-9(11)15/h2-4H,5-6H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVSGQJNPKURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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